![molecular formula C10H18ClN3O2 B2855339 tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride CAS No. 1909309-39-2](/img/structure/B2855339.png)
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride
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Description
“tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” is a chemical compound with the CAS No. 1909309-39-2 . It has a molecular weight of 247.72 and a molecular formula of C10H18ClN3O2 .
Synthesis Analysis
While specific synthesis methods for “tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” were not found, similar compounds have been synthesized using solvent-free condensation/reduction reaction sequences . This methodology is characterized by its operational simplicity, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” were not found, 5-amino-pyrazoles, a related class of compounds, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . These compounds have been synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Future Directions
The future directions for research on “tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in the field of pharmaceutics and medicinal chemistry . Given the prominence of nitrogen-based heterocycles in drug design , this compound could potentially serve as a valuable tool in the development of new pharmaceuticals.
properties
IUPAC Name |
tert-butyl 2-amino-2-(2-methylpyrazol-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-10(2,3)15-9(14)8(11)7-5-6-12-13(7)4;/h5-6,8H,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNURYHIAARHNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NN1C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride |
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